BMS-214662 hydrochloride

farnesyltransferase inhibition enzyme selectivity geranylgeranylation

BMS-214662 HCl (CAS 195981-08-9) is a highly selective farnesyltransferase inhibitor (>1,000-fold FTase/GGTase-I selectivity) with documented curative responses in multiple xenograft models. It uniquely induces apoptosis in purine analog-resistant B-CLL and quiescent CML cells. With extensively characterized clinical PK/PD parameters (t1/2=1.55h), it is the optimal tool for translational FTase studies requiring tumor eradication endpoints. For research use only.

Molecular Formula C25H24ClN5O2S2
Molecular Weight 526.1 g/mol
CAS No. 195981-08-9
Cat. No. B591819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-214662 hydrochloride
CAS195981-08-9
Molecular FormulaC25H24ClN5O2S2
Molecular Weight526.1 g/mol
Structural Identifiers
InChIInChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1
InChIKeyLBPFLNDUCNNGPS-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-214662 Hydrochloride (CAS 195981-08-9): Procurement-Grade Farnesyltransferase Inhibitor with Verified Antitumor Activity


BMS-214662 hydrochloride (CAS 195981-08-9) is a chiral, nonsedating benzodiazepine derivative that functions as a potent and selective inhibitor of farnesyltransferase (FTase) [1]. Originally developed by Bristol-Myers Squibb and codeveloped by the National Cancer Institute, this compound bears a unique structural architecture characterized by a 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core substituted with (1H-imidazol-5-yl)methyl at position 1, (R)-benzyl at position 3, (thiophen-2-yl)sulfonyl at position 4, and a cyano group at position 7 [2]. The compound has advanced to Phase I and II clinical evaluation for solid tumors and hematologic malignancies, with extensive preclinical characterization documenting its mechanism of action, pharmacokinetic profile, and spectrum of antitumor activity [3].

Why BMS-214662 Hydrochloride (CAS 195981-08-9) Cannot Be Replaced by Other Farnesyltransferase Inhibitors


Farnesyltransferase inhibitors (FTIs) exhibit substantial heterogeneity in pharmacological behavior that precludes generic substitution. Critical differentiating factors include: (1) enzyme inhibition potency against FTase versus off-target geranylgeranyltransferase type I (GGTase-I), with selectivity ratios varying from ~3-fold (dual inhibitors) to >1,000-fold (highly selective agents) [1]; (2) divergence between cytostatic and pro-apoptotic/curative mechanisms, where agents with similar IC50 values produce qualitatively distinct tumor responses—ranging from growth arrest without regression to complete tumor eradication in xenograft models [2]; (3) differential activity against specific Ras isoforms (H-Ras versus K-Ras) due to structural variations in inhibitor binding modes [1]; and (4) distinct pharmacokinetic profiles affecting achievable tumor drug concentrations and duration of target engagement. BMS-214662 occupies a unique position as a highly selective FTI with documented curative responses and activity against chemoresistant disease, characteristics not uniformly shared across the class. The quantitative evidence below delineates precisely where BMS-214662 diverges from its closest comparators.

Quantitative Differentiation Evidence for BMS-214662 Hydrochloride (CAS 195981-08-9)


Enzyme Inhibition: FTase Potency and >1,000-Fold Selectivity Over GGTase-I

BMS-214662 inhibits FTase with an IC50 of 1.35 nM and demonstrates >1,000-fold selectivity over geranylgeranyltransferase type I (GGTase-I), with IC50 values of 1.3 μM for Ras-CVLL geranylgeranylation and 2.3 μM for K-Ras geranylgeranylation [1]. In contrast, L-778123 is a dual FPTase/GGPTase-I inhibitor with IC50 values of 2 nM and 98 nM respectively—a selectivity ratio of only ~49-fold . Tipifarnib (R115777) inhibits FTase with an IC50 of 0.86 nM but lacks the same magnitude of selectivity characterization . FTI-277, a peptidomimetic CAAX analog, achieves an IC50 of 500 pM against FTase but exhibits fundamentally different cellular pharmacology due to its peptide-like structure .

farnesyltransferase inhibition enzyme selectivity geranylgeranylation Ras processing

In Vivo Efficacy: Curative Responses in Xenograft Models Versus Cytostatic Effects of Other FTIs

BMS-214662 produces curative responses (complete tumor eradication) in multiple staged human tumor xenograft models including HCT-116 and HT-29 colon carcinoma, MiaPaCa pancreatic carcinoma, Calu-1 lung carcinoma, and EJ-1 bladder carcinoma when administered at 600 mg/kg orally [1]. In contrast, other FTIs including SCH66336 (lonafarnib), L-744832, R115777 (tipifarnib), BIM-46228, FTI-277, B-956, and FTI-2153 produce only noncurative tumor regressions characterized by cytostatic growth arrest without complete tumor elimination in the same experimental systems [2]. Remarkably, BMS-225975—a structurally close analog of BMS-214662—exhibits cytostatic behavior identical to other FTIs rather than the curative profile of BMS-214662, indicating that the curative phenotype arises from subtle structural features rather than general class membership [2].

xenograft tumor models curative response tumor regression cytostatic agents

Apoptotic Potency: Most Potent Apoptosis-Inducing FTI Across Diverse Tumor Histologies

BMS-214662 is characterized as the most potent apoptotic FTI known, demonstrating broad-spectrum yet robust cell-selective cytotoxic activity against a panel of tumor cell lines with diverse histologies [1]. The compound induces apoptosis via mitochondrial pathway activation, evidenced by loss of mitochondrial membrane potential (ΔΨm), phosphatidylserine exposure, proapoptotic conformational changes of Bax and Bak, reduction in Mcl-1 levels, and activation of caspases 9 and 3 [2]. In HCT-116 human colon tumor xenografts, BMS-214662 treatment increased the apoptotic index (AI) by 4- to 10-fold compared with untreated control mice [3]. Notably, the presence of a mutant ras oncogene is not a prerequisite for sensitivity to BMS-214662-induced apoptosis, distinguishing it from FTI agents whose activity depends on Ras mutation status [1].

apoptosis induction caspase activation mitochondrial membrane potential broad-spectrum cytotoxicity

Activity in Chemoresistant Disease: Efficacy in Fludarabine-Resistant and Purine Analog-Resistant B-CLL

BMS-214662 induces apoptosis in B-CLL cells from all patients studied, including those demonstrating resistance to cladribine and fludarabine both ex vivo and in vivo [1]. The compound produces cytotoxic effects at concentrations below 1 μM and induces apoptosis through a mitochondrial pathway involving ΔΨm loss, Bax/Bak conformational changes, Mcl-1 reduction, and caspase-9/3 activation—importantly, this apoptosis proceeds even in the presence of the general caspase inhibitor Z-VAD-fmk [1]. This chemoresistance-overcoming activity is not a universal property of FTIs; BMS-214662 has been specifically noted as a potential alternative for the therapy of purine analog-resistant or relapsed B-CLL . Additionally, BMS-214662 maintains susceptibility in HCT-116/VM46 cells, a subline resistant to multiple standard cytotoxic agents via multidrug resistance mechanisms [2].

chemoresistance B-cell chronic lymphocytic leukemia fludarabine resistance cladribine resistance

Human Pharmacokinetics: Characterized Clinical PK Profile Enabling Dose-to-Exposure Correlation

BMS-214662 exhibits linear pharmacokinetics in human subjects following intravenous administration, with a mean biological half-life (t1/2) of 1.55 ± 0.27 hours, total body clearance of 21.8 ± 10.8 L/h/m², and a low apparent volume of distribution at steady state of 31.5 ± 12.9 L/m² [1]. At the recommended Phase II dose (200 mg/m² administered as a 1-hour infusion), the mean maximum plasma concentration reaches 6.57 ± 2.94 μg/mL, and FTase activity in peripheral blood mononuclear cells decreases to a nadir of 10.5 ± 6.4% of baseline at the end of infusion [1]. In leukemia patients, a 1-hour infusion of 118 mg/m² produces approximately 60% FTase inhibition with recovery to near baseline within 24 hours [2]. This clinical PK characterization provides a validated exposure-response framework for translational studies.

pharmacokinetics clinical pharmacology half-life plasma clearance

Recommended Research Applications for BMS-214662 Hydrochloride (CAS 195981-08-9) Based on Quantitative Differentiation Evidence


Curative Antitumor Efficacy Studies in Human Xenograft Models

BMS-214662 is the preferred FTI for studies requiring curative (complete tumor eradication) rather than cytostatic endpoints. Documented curative responses at 600 mg/kg oral dosing in HCT-116 colon, HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder xenograft models enable definitive survival and tumor elimination studies [1]. This contrasts sharply with other FTIs (Tipifarnib, Lonafarnib, FTI-277) that produce only noncurative tumor growth inhibition in the same model systems [2]. For experimental designs where the binary outcome of tumor cure versus persistent disease is a critical endpoint, BMS-214662 provides a unique pharmacologic tool unavailable from alternative FTIs.

Chemoresistance-Overcoming Mechanism Studies in Hematologic Malignancies

BMS-214662 is specifically indicated for studies investigating apoptosis induction in chemoresistant hematologic malignancies. The compound induces apoptosis in B-CLL cells from fludarabine-resistant and cladribine-resistant patients at concentrations below 1 μM, operating through a mitochondrial pathway that proceeds even in the presence of caspase inhibition [3]. This activity in purine analog-resistant disease provides a validated model system for studying resistance-overcoming mechanisms and alternative apoptosis pathways. Additionally, BMS-214662 has demonstrated preferential cytotoxicity against quiescent CML cells that are resistant to BCR-ABL inhibitors, extending its utility to studies of dormant cancer cell populations [4].

Translational Pharmacodynamic Studies Leveraging Validated Clinical PK-PD Relationships

BMS-214662 is uniquely suited for translational studies requiring correlation of drug exposure to target engagement, given its extensively characterized clinical pharmacokinetic-pharmacodynamic profile. Validated PK parameters (t1/2 = 1.55 ± 0.27 h; CL = 21.8 ± 10.8 L/h/m²) and established PK-PD relationships (FTase inhibition nadir of 10.5 ± 6.4% of baseline at Cmax) provide a quantitative framework for extrapolating preclinical findings to clinically relevant exposures [5]. The compound has completed multiple Phase I trials with documented safety and tolerability, enabling informed dose selection for combination studies. In leukemia models, the 60% FTase inhibition achieved at 118 mg/m² with recovery to baseline within 24 hours offers a defined temporal window for target engagement studies [6].

FTase-Selective Pathway Dissection Studies Requiring Minimal GGTase-I Interference

BMS-214662 is the optimal tool compound for studies requiring selective interrogation of FTase-dependent pathways with minimal confounding from GGTase-I inhibition. Its >1,000-fold selectivity ratio (FTase IC50 = 1.35 nM vs. GGTase-I IC50 = 1.3-2.3 μM) provides a clean pharmacological separation not achieved by dual inhibitors such as L-778123 (selectivity ratio ~49-fold) [1] . This high selectivity enables more precise attribution of observed biological effects to FTase inhibition rather than combined FTase/GGTase-I blockade. The structural basis for this selectivity has been resolved by X-ray crystallography of BMS-214662 complexed with mammalian FTase and FPP, providing atomic-level binding mode information useful for structure-based design and mechanistic interpretation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-214662 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.